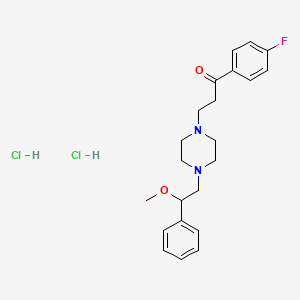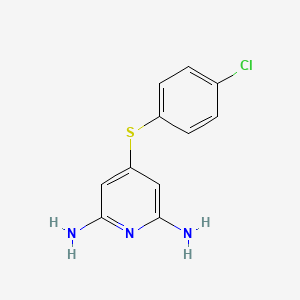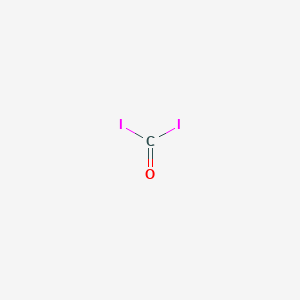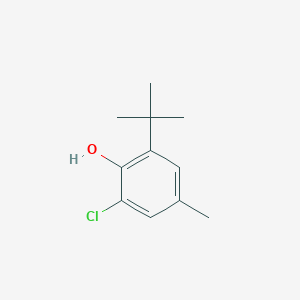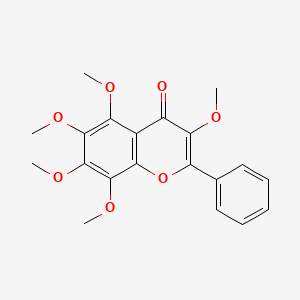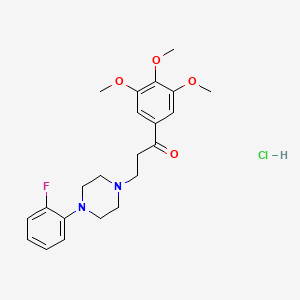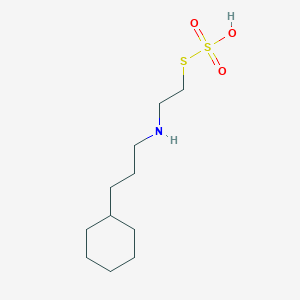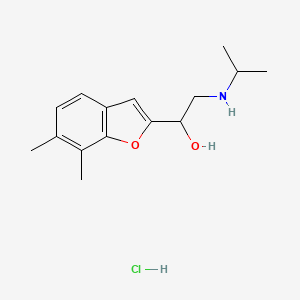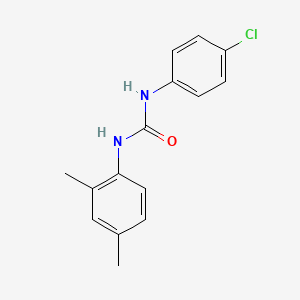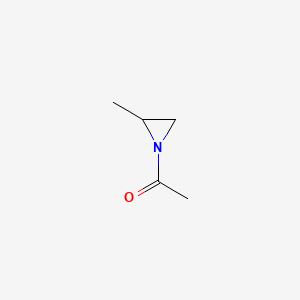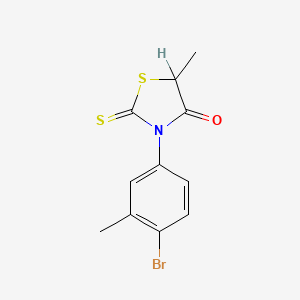
3-(4-Bromo-m-tolyl)-5-methylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-m-tolyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-m-tolyl)-5-methylrhodanine typically involves the condensation of 4-bromo-m-tolyl isothiocyanate with 2-thioxo-4-thiazolidinone. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality. The purification process is also scaled up, often involving automated chromatography systems or large-scale recrystallization techniques.
化学反応の分析
Types of Reactions
3-(4-Bromo-m-tolyl)-5-methylrhodanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the rhodanine ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学的研究の応用
3-(4-Bromo-m-tolyl)-5-methylrhodanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(4-Bromo-m-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-m-tolyl)-5-methylrhodanine
- 3-(4-Fluoro-m-tolyl)-5-methylrhodanine
- 3-(4-Iodo-m-tolyl)-5-methylrhodanine
Comparison
3-(4-Bromo-m-tolyl)-5-methylrhodanine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior. For example, the bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its ability to undergo specific chemical reactions.
特性
CAS番号 |
23517-65-9 |
|---|---|
分子式 |
C11H10BrNOS2 |
分子量 |
316.2 g/mol |
IUPAC名 |
3-(4-bromo-3-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10BrNOS2/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3 |
InChIキー |
FYXHXZSZAGBFLD-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


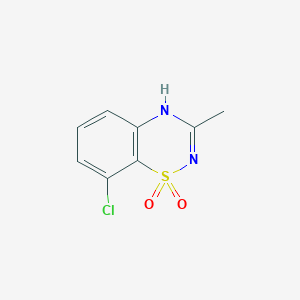
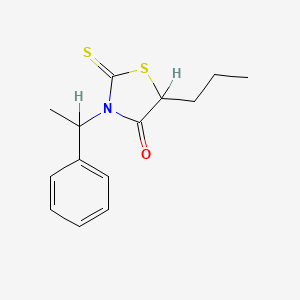
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
